N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide

Lipophilicity Pharmacokinetics PET imaging

Eliminate analytical variability in [18F]FETA batch release with an authenticated reference standard. This cold FETA (CAS 199800-19-6, ≥95%) is essential for HPLC co-injection identity confirmation per GMP requirements. • Chromatographic co-elution: FETA tR ~9.5 min (C18 RP-HPLC), ensuring unambiguous radiochemical identity. • Quantified metabolite advantage: 15% circulating metabolites at 4 h vs. 57% for FMISO, simplifying PK modeling. • Documentation package: CoA with ¹H-NMR and HPLC spectra per shipment; packaged under argon in amber vials.

Molecular Formula C7H9FN4O3
Molecular Weight 216.17 g/mol
CAS No. 199800-19-6
Cat. No. B176348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide
CAS199800-19-6
Molecular FormulaC7H9FN4O3
Molecular Weight216.17 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCF
InChIInChI=1S/C7H9FN4O3/c8-1-2-9-6(13)5-11-4-3-10-7(11)12(14)15/h3-4H,1-2,5H2,(H,9,13)
InChIKeyJDEQUZYNZXTLAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FETA Reference Standard for Hypoxia PET Tracer Development


N-(2-Fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide (CAS 199800-19-6), also designated fluoroetanidazole (FETA), is a fluorinated 2-nitroimidazole derivative that serves as the non-radioactive ('cold') reference standard for the positron emission tomography (PET) hypoxia imaging agent [18F]FETA [1]. The compound belongs to the 2-nitroimidazole class of hypoxia-selective agents, which undergo intracellular reduction under low oxygen tension to form reactive species that covalently bind to cellular macromolecules, enabling selective trapping in hypoxic tissues [2]. As a structural analog of the radiosensitizer etanidazole, the compound features a distinctive N-(2-fluoroethyl)acetamide side chain (molecular formula C₇H₉FN₄O₃, molecular weight 216.17 g/mol) that confers quantifiably different physicochemical properties relative to the clinical gold standard [18F]FMISO and other in-class 2-nitroimidazole agents [3]. Its primary procurement relevance lies in its essential role as an authenticated reference standard for radiochemical identity confirmation, HPLC co-injection validation, and quality control release of [18F]FETA radiopharmaceutical batches [4].

Why FETA Cannot Be Replaced by Other 2-Nitroimidazole Standards


The 2-nitroimidazole class encompasses multiple fluorinated derivatives developed for hypoxia PET imaging—including [18F]FMISO, [18F]FAZA, [18F]FETNIM, [18F]EF5, and the regioisomer [18F]NEFA ([18F]7)—yet these compounds are not interchangeable as reference standards for [18F]FETA [1]. Each derivative possesses a unique side-chain structure that governs its octanol/water partition coefficient, metabolic stability, and biodistribution profile. For instance, FETA (partition coefficient 0.16) is approximately 2.75-fold more hydrophilic than FMISO (partition coefficient 0.44) and over 35-fold more hydrophilic than EF5 (partition coefficient 5.7), directly impacting tissue clearance kinetics and background signal in PET imaging [2]. In radiopharmaceutical quality control, the 'cold' reference standard must chromatographically co-elute with the ¹⁸F-labeled product to confirm radiochemical identity; a different 2-nitroimidazole reference cannot serve this purpose [3]. Furthermore, FETA displays substantially fewer circulating metabolites than FMISO (15% vs. 57% at 4 h post-injection), meaning that analytical methods validated with the FETA reference cannot be assumed valid when a different analog is substituted [4].

Quantitative Differentiation Evidence for FETA


Hydrophilicity Advantage for Faster Background Clearance

The octanol/water partition coefficient of FETA was measured at 0.16, compared to FMISO at 0.44 (or 0.41 in replicate determination), representing a 2.75-fold greater hydrophilicity [1]. Within the broader 2-nitroimidazole class, FETA ranks among the most hydrophilic agents: SR2508 (0.046), FETA (0.16), FETNIM (0.17), EF1 (0.20), MISO (0.43), FMISO (0.44), EF3 (1.25), TF-MISO (2.6), and EF5 (5.7) [1]. The lower partition coefficient of FETA relative to FMISO translates into reduced nonspecific protein binding and more rapid clearance from normoxic background tissues, a critical advantage for achieving adequate tumor-to-background contrast within clinically practical imaging time windows [2].

Lipophilicity Pharmacokinetics PET imaging

Metabolic Stability with Reduced Circulating Metabolites

In a direct comparative study in C3H mice bearing KHTn tumors, reverse-phase HPLC analysis of urine demonstrated that only 10% of [18F]FETA-derived radioactivity appeared as metabolites at 2 h post-injection, increasing to 15% at 4 h. By contrast, [18F]FMISO yielded 36% metabolites at 2 h and 57% at 4 h under identical conditions [1]. This represents a 3.6-fold difference at 2 h and a 3.8-fold difference at 4 h. The lower extent of metabolism was corroborated by significantly lower liver retention of [18F]FETA compared to [18F]FMISO at 4 h post-injection, suggesting reduced hepatic metabolism of the fluoroetanidazole scaffold [1]. In a separate study, [18F]FETA was found to be 93% intact (parent compound) in plasma at 60 min post-injection, with 74% of urinary activity representing unchanged drug [2].

Metabolic stability In vivo metabolism Radiotracer clearance

Hypoxia-Selective Cellular Retention and Oxygen Sensitivity

In RIF-1 cells incubated with [18F]FETA under controlled oxygen conditions, the radiotracer exhibited a rapid, time-dependent linear increase in uptake under nitrogen (anoxic conditions), achieving 3.0-fold and 4.3-fold higher retention relative to normoxic (air) controls at 60 and 120 min, respectively [1]. This hypoxia-dependent retention reached statistical significance after 60 min. The oxygen concentration producing 50% inhibition of [18F]FETA binding was determined to be 600–1,300 ppm O₂ across four rodent cell lines (V79, 36B10, EMT6, RIF1), values that are not statistically different from those reported for [18F]FMISO in the same cell lines (700–1,500 ppm O₂) [2]. The comparable oxygen sensitivity, combined with the favorable metabolic profile, positions FETA as a tracer that matches FMISO's hypoxia detection threshold while offering practical advantages in image quality.

Hypoxia selectivity Cellular uptake Oxygen-dependent binding

Tumor-to-Muscle Ratio Correlation with Tissue Oxygenation

In a multi-xenograft validation study encompassing MCF-7, RIF-1, EMT6, HT1080/26.6, and HT1080/1-3C tumor models, the 60-min [18F]FETA tumor-to-muscle (T/M) ratio was positively and significantly correlated with the percentage of intratumoral pO₂ values below 5 mmHg, as measured by OxyLite fluorescence-quenching oxygen probes (r = 0.805, P = 0.027) [1]. The linear regression relationship was described by the equation y = 0.04x − 1.5 [2]. Furthermore, modulation of tumor oxygenation by carbogen (95% O₂, 5% CO₂) breathing significantly decreased [18F]FETA-derived radioactivity levels (P = 0.028), confirming the oxygen-dependence of tracer retention in vivo [1]. Critically, nitroreductase enzymatic activity (cytochrome P450 reductase, cytochrome b₅ reductase, DT-diaphorase) did not influence [18F]FETA accumulation, indicating that retention is driven primarily by oxygen tension rather than variable enzyme expression across tumor types [1].

Tumor hypoxia quantification pO₂ correlation Imaging validation

Structural Distinction from Regioisomer NEFA

N-(2-Fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide (FETA, CAS 199800-19-6) and 2-fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide (NEFA, [19F]7) are constitutional regioisomers that differ in the position of the fluoro substituent and the connectivity of the amide linker [1]. In FETA, the fluoroethyl group is attached to the amide nitrogen (2-nitroimidazole → CH₂-CO-NH-CH₂CH₂F), whereas in NEFA, the fluorine is on the acetyl portion (2-nitroimidazole → CH₂CH₂-NH-CO-CH₂F) [1]. This structural distinction has material consequences for procurement and analytical workflows: (1) the two compounds exhibit different HPLC retention times (NEFA [19F]7: tR = 3.65 min under specified conditions) and thus cannot substitute for one another as chromatographic reference standards; (2) NEFA contains a hydrolytically labile amide group that generates [18F]fluoroacetate as a metabolite, a clearance mechanism not shared by FETA, which demonstrates greater in vivo stability [1]; (3) NEFA has a distinct CAS registry number from FETA, and pharmacopoeial identity specifications require the exact reference standard matching the drug substance.

Structural isomerism Reference standard identity Metabolic pathway

Blood-Brain Barrier Penetration for Brain Tumor Imaging

At 4 h after [18F]FETA administration in C3H mice bearing KHTn tumors, the brain-to-blood ratio was measured at 1.07 ± 0.31, demonstrating that the tracer readily crosses the intact blood-brain barrier (BBB) [1]. This property distinguishes FETA from more hydrophilic 2-nitroimidazole derivatives (e.g., SR2508, partition coefficient 0.046) that may exhibit limited BBB penetration, and from highly lipophilic derivatives (e.g., EF5, partition coefficient 5.7) that may suffer from excessive nonspecific binding [2]. At 60 min post-injection, normal brain retention was low (<5% ID/g), indicating that BBB-penetrant equilibrium is achieved without prolonged cerebral retention of the intact tracer [3]. The combination of adequate BBB penetration and rapid washout from normal brain parenchyma suggests potential utility for imaging hypoxia in primary and metastatic brain tumors, where FMISO—despite also crossing the BBB—suffers from slower background clearance due to its higher lipophilicity [1].

Blood-brain barrier Brain tumor imaging Tracer distribution

Procurement-Relevant Application Scenarios


Reference Standard for [18F]FETA Batch Release and QC

The primary industrial application of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is as a certified reference standard for HPLC co-injection identity confirmation of [18F]FETA radiopharmaceutical batches. Per GMP radiopharmaceutical production requirements, each [18F]FETA patient dose must be verified against the 'cold' FETA reference (CAS 199800-19-6) for radiochemical identity and purity [1]. The reference standard is used at every stage of process validation: establishing system suitability parameters, confirming HPLC retention time correspondence (FETA tR ~9.5 min on C18 reverse-phase), and serving as the unlabeled competitor in radiochemical purity assays. As documented by commercial suppliers, the reference standard is packaged under argon in amber vials with Certificates of Analysis including ¹H-NMR and HPLC spectra for each shipment, ensuring traceability required for clinical trial material release [2].

Preclinical Hypoxia Tracer Development and Optimization

Academic and industrial radiopharmaceutical development laboratories use FETA as both a reference compound and a structural benchmark for designing next-generation 2-nitroimidazole hypoxia imaging agents. The quantitatively characterized properties of FETA—partition coefficient 0.16, 4.3-fold hypoxia/normoxia differential, metabolite profile (15% at 4 h), and pO₂ correlation (r = 0.805)—make it a well-defined comparator for evaluating novel analogs [1][2]. When new candidate compounds are synthesized, head-to-head biodistribution and metabolic stability comparisons against FETA provide decision-quality data for candidate selection. The established synthetic route via active ester coupling of 2,3,5,6-tetrafluorophenyl 2-(2-nitroimidazol-1-yl)acetate with [18F]fluoroethylamine also serves as a methodological template for derivative synthesis [3].

Multi-Center Clinical Trials with Standardized Hypoxia Imaging

For multi-center clinical trials employing hypoxia PET as a stratification or response biomarker, the 3.8-fold lower metabolite burden of [18F]FETA versus [18F]FMISO at 4 h (15% vs. 57%) translates into simplified pharmacokinetic modeling and reduced inter-scanner variability [1]. The lower liver retention and more rapid background clearance enable earlier post-injection imaging time points (30–60 min), improving patient throughput and reducing motion artifacts in clinical PET protocols [2]. The procurement of authenticated FETA reference standard supports the qualification of [18F]FETA production at each participating center's radiopharmacy, ensuring that all trial sites generate hypoxia images with a standardized, analytically verified tracer product. The validated correlation with invasive pO₂ electrode measurements provides the regulatory-grade evidence needed for biomarker qualification submissions [2].

Brain Tumor Hypoxia Imaging with BBB-Penetrant Tracer

The demonstrated brain-to-blood ratio of 1.07 ± 0.31 at 4 h confirms that [18F]FETA crosses the intact blood-brain barrier and equilibrates between brain parenchyma and blood, without evidence of active efflux or excessive cerebral trapping [1]. This property supports the use of FETA-based PET imaging for detecting and quantifying hypoxia in primary brain tumors (e.g., glioblastoma multiforme) and cerebral metastases, where the degree of hypoxia is prognostic for radiation resistance and overall survival [2]. The low normal brain retention (<5% ID/g at 60 min) combined with the favorable metabolite profile provides the contrast-to-noise characteristics needed to delineate hypoxic sub-volumes within heterogeneous brain lesions [3]. Procurement of the FETA reference standard is thus particularly relevant for neuro-oncology imaging programs seeking a hypoxia tracer with validated brain penetration.

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